molecular formula C15H11BrClN5O B11272499 N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11272499
M. Wt: 392.64 g/mol
InChI Key: UBLPNFNOQFVRLA-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the bromophenyl and chlorophenyl groups: This step involves the coupling of the triazole ring with 2-bromophenyl and 3-chlorophenyl groups using appropriate reagents and catalysts.

    Formation of the carboxamide group: This can be done by reacting the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of corresponding oxides, while reduction could yield the corresponding amines or alcohols.

Scientific Research Applications

N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers or advanced coatings.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11BrClN5O

Molecular Weight

392.64 g/mol

IUPAC Name

N-(2-bromophenyl)-5-(3-chloroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C15H11BrClN5O/c16-11-6-1-2-7-12(11)19-15(23)13-14(21-22-20-13)18-10-5-3-4-9(17)8-10/h1-8H,(H,19,23)(H2,18,20,21,22)

InChI Key

UBLPNFNOQFVRLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)Br

Origin of Product

United States

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